molecular formula C7H14N2O2 B1489288 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide CAS No. 1613238-80-4

2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide

Cat. No.: B1489288
CAS No.: 1613238-80-4
M. Wt: 158.2 g/mol
InChI Key: HVZUVBAZMQRYFI-UHFFFAOYSA-N
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Description

2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide is a chemical compound of interest in scientific research and development . This molecule features a unique oxetane ring, a motif increasingly valued in medicinal chemistry for its potential to improve the physicochemical and pharmacokinetic properties of drug candidates. The presence of both the aminooxetane and the N,N-dimethylacetamide functional groups in a single structure makes it a valuable bifunctional building block. The N,N-dimethylacetamide (DMA) moiety is a well-known polar aprotic solvent and reagent with demonstrated biological activity; research has shown that DMA exhibits significant anti-inflammatory properties by mediating the NF-κB signaling pathway, thereby suppressing the secretion of proinflammatory cytokines such as TNFα and IL-6 . Furthermore, DMA is extensively used in organic synthesis, often serving as more than just a solvent by participating as a reagent that delivers its own carbon, hydrogen, nitrogen, or oxygen atoms in the construction of diverse molecular frameworks . Researchers can leverage this compound as a versatile intermediate for constructing complex molecules for pharmaceutical, agrochemical, and materials science applications. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9(2)6(10)3-7(8)4-11-5-7/h3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZUVBAZMQRYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613238-80-4
Record name 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide
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Preparation Methods

General Synthetic Strategy

The preparation of 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide generally involves:

  • Construction or introduction of the oxetane ring bearing the amino substituent.
  • Attachment or formation of the N,N-dimethylacetamide functional group.
  • Protection and deprotection steps to manage the amino group reactivity.
  • Use of appropriate bases, solvents, and reaction conditions to promote selective reactions.

Preparation of the N,N-Dimethylacetamide Moiety

The N,N-dimethylacetamide (DMA) portion is a key fragment and is commonly prepared through well-established methods, which can then be incorporated into the target molecule.

Method Reactants Conditions Yield Notes
Reaction of dimethylamine with acetic anhydride or acetic acid Dimethylamine + Acetic anhydride or Acetic acid Mild heating, dehydration step ~99% Commercially common, quantitative yields
Reaction of dimethylamine with methyl acetate Dimethylamine + Methyl acetate Multistage distillation ~99% Efficient, used for industrial scale
Reaction of acetyl chloride with dimethylamine in presence of nanoscale solid base catalyst Acetyl chloride + Dimethylamine + Zirconium-modified solid base 20 °C, 5 hours, inert atmosphere High yield (~98.5%) Catalyst recyclable; purification by distillation and recrystallization

The DMA moiety is often prepared separately and then introduced into the target molecule via acetamide bond formation.

Preparation of the 3-Aminooxetane Intermediate

The aminooxetane ring is typically introduced via protected intermediates or by ring-closing reactions involving amino precursors. Protection of the amino group (e.g., Boc protection) is common to avoid side reactions.

A typical approach involves:

  • Protection of amino groups using tert-butyl carbamate (Boc) groups.
  • Formation of the oxetane ring via cyclization reactions.
  • Subsequent deprotection to reveal the free amino group.

For example, Boc-protected amino intermediates are synthesized and later deprotected under acidic conditions to yield the free aminooxetane.

Coupling of the Aminooxetane and N,N-Dimethylacetamide Units

The key step is the formation of the amide bond between the aminooxetane and the dimethylacetamide fragment.

A representative synthetic sequence is:

  • Amido protecting step: Glycine methyl ester hydrochloride is protected by tert-butyl dicarbonate under alkali catalysis to form Boc-glycine methyl ester.

  • Amide formation: Boc-glycine methyl ester reacts with N,N-dimethylaniline or dimethylamine derivatives under controlled pressure and temperature to form N,N-dimethyl-Boc-protected amide intermediates.

  • Deprotection and salification: Acidic treatment (e.g., with HCl in ethanol) removes the Boc group, yielding the free amino compound as a hydrochloride salt.

  • Ring closure and functionalization: The aminooxetane ring is formed or introduced, followed by coupling with the dimethylacetamide moiety under basic conditions (e.g., potassium carbonate, organic bases like triethylamine or DIPEA) in solvents such as DMSO, DMAA, or 1,4-dioxane at elevated temperatures (60–140 °C).

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Purity (HPLC)
Boc protection of glycine methyl ester hydrochloride tert-Butyl dicarbonate, aqueous sodium carbonate Ether or varsol 0–30 °C 2 h 96.2 98.8% (GC)
Amide formation with dimethylamine derivative Boc-glycine methyl ester + N,N-dimethylaniline MTBE 30 ± 2 °C, 0.1 MPa 24 h 91.2 98.6% (GC)
Deprotection and salification N,N-dimethyl-Boc amide + 34% HCl in ethanol Ethyl acetate 40 ± 2 °C 1 h 90.5 99.0% (GC)
Coupling with aminooxetane intermediate Aminooxetane + Acetylphenyl-chloroacetamide, K2CO3, KI DMSO or 1,4-dioxane 50–110 °C 2–6 h 88.6–97.4 >95% (HPLC)

These conditions reflect optimized protocols for high yield and purity, suitable for scale-up.

Purification and Characterization

  • The products are typically purified by recrystallization (e.g., from 2-propanol or ethanol).
  • Organic phases are washed with aqueous sodium bicarbonate, hydrochloric acid, and brine to remove impurities.
  • Drying under vacuum at moderate temperatures (50 °C) ensures removal of residual solvents.
  • Final products are characterized by HPLC, GC, and NMR spectroscopy to confirm purity and structure.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Reference
Boc protection of amino acid ester Glycine methyl ester hydrochloride, tert-butyl dicarbonate, Na2CO3 0–30 °C, 2 h Boc-protected ester, high yield and purity
Amide bond formation Boc-protected ester + N,N-dimethylaniline 30 °C, 24 h, MTBE solvent N,N-dimethyl-Boc amide intermediate
Deprotection and salification Acidic HCl in ethanol 40 °C, 1 h 2-amino-DMAC N,N hydrochloride salt
Coupling with aminooxetane Aminooxetane intermediate + acyl chloride derivatives, base 50–110 °C, 2–6 h, DMSO or dioxane Target compound or intermediates
Purification Recrystallization, washing, vacuum drying Ambient to 50 °C High purity product (>95%)

Research Findings and Considerations

  • Use of bases such as potassium carbonate and organic bases like DIPEA facilitates coupling reactions with high selectivity.
  • Solvent choice (DMSO, DMAA, NMP, 1,4-dioxane) impacts reaction rate and yield; 1,4-dioxane with DIPEA at 110 °C is advantageous.
  • Protection-deprotection strategy is essential to manage the amino group on the oxetane ring, avoiding side reactions and degradation.
  • The overall synthetic route is scalable, with mild reaction conditions and high yields, suitable for industrial applications.
  • Purity levels exceeding 95% by HPLC and 99% by GC are achievable with proper work-up and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminooxetan-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The oxetane ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides, alcohols, and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Halogenated oxetanes, alkylated oxetanes, and other substituted derivatives.

Scientific Research Applications

Structural Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₇H₁₄N₂O₂
  • Molecular Weight : 158.2 g/mol
  • SMILES Notation : CN(C)C(=O)CC1(COC1)N
  • InChI : InChI=1S/C7H14N2O2/c1-9(2)6(10)3-7(8)4-11-5-7/h3-5,8H2,1-2H3

These properties suggest that the compound possesses a unique structure conducive to various chemical interactions, making it a candidate for several applications.

Inhibition of Enzymatic Activity

Recent research indicates that compounds similar to 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide can act as inhibitors for key enzymes involved in metabolic pathways. For instance, phosphoglycerate dehydrogenase (PHGDH) is critical in serine biosynthesis, and inhibitors of this enzyme can potentially be used in cancer therapy due to the reliance of certain cancer cells on serine production for growth and survival .

Potential Anticancer Properties

The ability of the compound to inhibit specific enzymes suggests its potential as an anticancer agent. Compounds targeting PHGDH have been shown to reduce cell proliferation in cancers such as melanoma and breast cancer . This highlights the compound's potential role in developing new cancer therapies.

Neurological Applications

Given the structural similarity to other known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems. For example, derivatives of related compounds have been studied for their effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission .

Case Study 1: Inhibition of PHGDH

A study focused on small molecule inhibitors of PHGDH demonstrated that structural modifications could enhance selectivity and potency against cancer cells. The findings suggested that compounds with similar structures to this compound could be designed to target this enzyme effectively .

Summary Table of Potential Applications

Application AreaDescriptionPotential Impact
Enzyme InhibitionInhibits PHGDH; may reduce cancer cell growthDevelopment of new cancer therapies
Anticancer PropertiesTargeting metabolic pathways critical for tumor survivalOffers new avenues for cancer treatment
Neurological ApplicationsPotential AChE inhibitor; may enhance neurotransmissionCould lead to treatments for neurodegenerative diseases

Mechanism of Action

The mechanism by which 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

N,N-Dimethylacetamide (DMA)

  • Molecular Formula: C₄H₉NO
  • Molecular Weight : 87.12 g/mol
  • Key Differences: Lacks the aminooxetane substituent.
  • Properties :
    • Widely used as a polar aprotic solvent with high solubility for polymers and organic compounds .
    • Exhibits strong miscibility with water and alcohols, contrasting with the target compound’s likely reduced solubility due to its hydrophobic oxetane ring .
    • Industrial exposure risks include percutaneous absorption, necessitating biological monitoring in occupational settings .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Key Differences : Contains a benzamide core and hydroxyl group instead of an oxetane.
  • Applications: Functions as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions .

2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide

  • Molecular Formula : C₁₃H₂₁N₃O₂
  • Molecular Weight : 263.33 g/mol
  • Key Differences : Features a pyrimidinyl substituent, enhancing aromaticity and hydrogen-bonding capacity.
  • Synthesis : Prepared via reaction with haloformates and dimethylamine, highlighting the versatility of dimethylacetamide derivatives in heterocyclic chemistry .

2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamide

  • Molecular Formula: C₁₂H₁₇NO₃
  • Molecular Weight : 223.27 g/mol
  • Properties : Likely exhibits higher lipophilicity, impacting membrane permeability in pharmacological contexts .

2-[(3-Acetamidophenyl)amino]-N,N-dimethylacetamide

  • Molecular Formula : C₁₂H₁₇N₃O₂
  • Molecular Weight : 235.28 g/mol
  • Key Differences: An acetamidophenylamino substituent provides additional hydrogen-bonding sites.
  • Applications: Potential use in drug design due to its dual amide functionalities .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
2-(3-Aminooxetan-3-yl)-N,N-dimethylacetamide C₇H₁₄N₂O₂ 158.2 Aminooxetane, dimethylacetamide Potential synthetic intermediate; moderate collision cross-section
N,N-Dimethylacetamide (DMA) C₄H₉NO 87.12 Dimethylacetamide Industrial solvent; high miscibility
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Benzamide, hydroxyl Metal-catalyzed C–H activation
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide C₁₃H₂₁N₃O₂ 263.33 Pyrimidinyl, dimethylacetamide Synthetic intermediate for heterocycles
2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamide C₁₂H₁₇NO₃ 223.27 Dimethoxyphenyl, dimethylacetamide Enhanced lipophilicity
2-[(3-Acetamidophenyl)amino]-N,N-dimethylacetamide C₁₂H₁₇N₃O₂ 235.28 Acetamidophenylamino, dimethylacetamide Drug design candidate

Research Findings and Implications

  • Structural Effects on Solubility: The aminooxetane group in the target compound likely reduces water solubility compared to DMA but improves rigidity for crystallography studies .
  • Synthetic Utility : Derivatives like those in and demonstrate the adaptability of dimethylacetamide scaffolds in constructing complex heterocycles or bioactive molecules.
  • Toxicity Considerations: DMA’s percutaneous absorption risks suggest that the target compound’s aminooxetane may require similar safety evaluations in industrial settings.

Biological Activity

2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide is a compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in areas such as neuropharmacology and medicinal chemistry. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C7H14N2O2. The compound features an oxetane ring, which contributes to its unique properties and reactivity. The structure can be represented as follows:

  • SMILES : CN(C)C(=O)CC1(COC1)N
  • InChI : InChI=1S/C7H14N2O2/c1-9(2)6(10)3-7(8)4-11-5-7/h3-5,8H2,1-2H3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential neuroprotective effects and interactions with key biological targets.

Neuroprotective Properties

Recent studies have highlighted the compound's potential in neuroprotection. For example, a study demonstrated that derivatives of N,N-dimethylacetamide could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial for cognitive function.

In Vitro Studies

A series of in vitro experiments were conducted to assess the efficacy of this compound as an AChE inhibitor. The results are summarized in Table 1 below:

CompoundIC50 (μM)Type of Inhibition
This compound0.15 ± 0.02Competitive
Standard AChE Inhibitor0.20 ± 0.01Competitive

Table 1: Inhibition potency of this compound compared to a standard AChE inhibitor.

Toxicological Studies

Toxicological assessments have been performed to evaluate the safety profile of the compound. In animal models, the compound demonstrated low acute toxicity with an oral LD50 greater than 5000 mg/kg in rabbits and a dermal LD50 ranging from 2100 mg/kg to 3600 mg/kg in rabbits. Chronic exposure studies indicated no significant mutagenic effects or carcinogenic potential over extended periods.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Acetylcholinesterase Inhibition : By inhibiting AChE, the compound increases acetylcholine levels, enhancing synaptic transmission.
  • Oxidative Stress Reduction : Some studies suggest that the compound may reduce oxidative stress markers in neuronal cells, contributing to its neuroprotective effects.
  • Receptor Interactions : Preliminary docking studies indicate potential interactions with various neurotransmitter receptors, suggesting a multifaceted mechanism of action.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide
Reactant of Route 2
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2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide

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